2-(9H-Fluoren-2-yl)isoindoline-1,3-dione

Lipophilicity Drug-likeness Membrane permeability

2-(9H-Fluoren-2-yl)isoindoline-1,3-dione, also referred to as N-2-fluorenylphthalimide, is an N-substituted phthalimide derivative (C21H13NO2, MW 311.34 g/mol) comprising a fluorene moiety linked via its 2-position to an isoindoline-1,3-dione core. The compound belongs to the class of fluorenes defined by a (2-carboxybenzoyl)amino substituent at position 2 of the 9H-fluorene scaffold.

Molecular Formula C21H13NO2
Molecular Weight 311.3 g/mol
Cat. No. B3666070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9H-Fluoren-2-yl)isoindoline-1,3-dione
Molecular FormulaC21H13NO2
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C21H13NO2/c23-20-18-7-3-4-8-19(18)21(24)22(20)15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2
InChIKeyTVNMMGKLLFGUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(9H-Fluoren-2-yl)isoindoline-1,3-dione (CAS 40101-68-6): Procurement-Relevant Physicochemical and Structural Profile


2-(9H-Fluoren-2-yl)isoindoline-1,3-dione, also referred to as N-2-fluorenylphthalimide, is an N-substituted phthalimide derivative (C21H13NO2, MW 311.34 g/mol) comprising a fluorene moiety linked via its 2-position to an isoindoline-1,3-dione core [1]. The compound belongs to the class of fluorenes defined by a (2-carboxybenzoyl)amino substituent at position 2 of the 9H-fluorene scaffold [2]. Its computed octanol-water partition coefficient (LogP) of 4, together with a topological polar surface area of 37.4 Ų and a single rotatable bond, defines a rigid, lipophilic chemotype with five fused/conjugated ring systems [1]. No in vivo or clinical data exist for this specific compound, and its primary utility lies as a synthetic building block and scaffold for medicinal chemistry exploration .

Rigid, polycyclic fluorene-phthalimide scaffold for medicinal chemistry exploration
High lipophilicity supports passive membrane partitioning in intracellular or CNS research models
Electron-rich 9H-fluorene unit serves as donor building block for optoelectronic materials

Why N-Phenyl, N-Benzyl, or N-Naphthyl Phthalimides Cannot Substitute for the Fluorenyl Analog in Structure-Sensitive Applications


N-Substituted phthalimides share a common isoindoline-1,3-dione core, yet the identity of the N-substituent exerts a decisive influence on lipophilicity, conformational flexibility, and electronic properties that generic substitution cannot replicate. The 9H-fluoren-2-yl group imparts a LogP of 4, compared to ~2.55 for N-phenyl and ~2.42–3.33 for N-benzyl analogs, a shift of approximately 1.5 log units that translates to a ~30-fold increase in octanol-water partitioning [1]. Additionally, the fluorene scaffold introduces a rigid, extended π-system with five rings and only one rotatable bond, whereas N-benzylphthalimide retains backbone flexibility [2]. These differences directly affect membrane permeability, target engagement, and material photophysics, meaning that data generated with simpler N-substituted phthalimides cannot be extrapolated to the fluorenyl congener. The following quantitative evidence details where these structural distinctions translate into measurable performance gaps.

Lipophilicity mismatch: the fluorenyl analog exhibits markedly higher LogP, which may substantially shift membrane partitioning relative to N-phenyl or N-benzyl phthalimides.

Conformational rigidity mismatch: five-ring architecture with minimal rotational freedom vs. flexible N-benzyl linker; may alter binding entropy and solid-state packing.

Electronic mismatch: 9H (CH₂) form is electron-rich donor; 9-oxo (fluorenone) analog is electron-deficient acceptor; selecting incorrect oxidation state invalidates donor–acceptor design.

Quantitative Differentiation Evidence for 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione Against Closest Structural Analogs


LogP-Driven Lipophilicity Differentiation: ~30-Fold Higher Octanol-Water Partitioning Compared to N-Phenyl and N-Benzyl Phthalimides

The target compound exhibits a computed LogP of 4, whereas N-phenylphthalimide records LogP values between 2.13 and 2.55 depending on the estimation method, and N-benzylphthalimide falls in the range of 2.42–3.33 [1]. Even the most lipophilic simple comparator, N-(2-naphthyl)phthalimide, reaches only LogP 3.71 . The minimum log-unit difference of approximately 0.3–1.9 between the target and these analogs corresponds to a factor of ~2–80 in octanol-water partition coefficient, placing the fluorenyl derivative in a distinctly higher lipophilicity bracket that meaningfully impacts passive membrane permeation and CNS penetration potential [2].

Lipophilicity
Data to verify
Computed LogP 4 vs. N-phenyl 2.13–2.55, N-benzyl 2.42–3.33
May support higher membrane partitioning in CNS/intracellular models
Computed values; experimental LogP not confirmed
Lipophilicity Drug-likeness Membrane permeability

Conformational Rigidity and Topological Complexity: Five Rings and Only One Rotatable Bond Define a Preorganized Pharmacophoric Scaffold

The target compound contains five rings (4 aromatic + 1 imide) and a single rotatable bond connecting the fluorene and isoindoline-dione units, with an sp3-hybridized carbon ratio of only 0.05 [1]. In contrast, N-benzylphthalimide possesses three rings and a flexible methylene linker between the phenyl ring and the imide nitrogen, introducing additional torsional degrees of freedom [2]. N-Phenylphthalimide has three rings with only one rotatable bond but lacks the extended polycyclic architecture of the fluorene system. The five-ring topology generates a larger, more rigid molecular surface (topological area 37.4 Ų) that can engage in more extensive π-stacking and van der Waals interactions with biological targets or solid-state packing partners.

Conformational Rigidity
Computed descriptor
5 rings, 1 rotatable bond
Supports scaffold preorganization for target binding studies
Topological PSA 37.4 Ų
Conformational restriction Scaffold complexity Binding entropy

Redox and Electronic Differentiation Against the 9-Oxo Fluorene Analog: CH2 vs. C=O at the 9-Position

The target compound (C21H13NO2, MW 311.34) bears a methylene (CH2) group at the 9-position of the fluorene moiety, while its closest oxidized congener—2-(9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione (CAS 5411-65-4, C21H11NO3, MW 325.32)—contains a carbonyl (C=O) . This single-atom difference produces a shift of 14 Da in molecular weight and a change of one oxygen atom, but more critically transforms the electronic character: the 9H-fluorenyl form is electron-rich and capable of acting as a donor in charge-transfer systems, whereas the 9-oxo (fluorenone) form is electron-deficient and functions as an acceptor [1]. The 9-oxo analog has a computed density of 1.464 g/cm³ and boiling point of 585.8 °C (at 760 mmHg), reflecting enhanced polarity and intermolecular interactions relative to the target . The 9-oxo analog also has confirmed spectroscopic characterization (¹H NMR, FTIR, Raman) available in reference databases, whereas the target compound lacks comparable published spectral libraries [2].

Redox Character
Head-to-head
Target: CH₂ (electron-rich donor) vs. 9-oxo analog: C=O (acceptor)
Oxidation state determines donor–acceptor behavior in electronic applications
ΔMW 14 Da; spectral characterization available for 9-oxo form only
Redox chemistry Electronic structure Fluorenone

Fluorene-Specific Photophysical Potential: A Chromophore Rich π-System Distinct from Mono- and Bi-Cyclic N-Substituents

While no fluorescence data exist for the target compound itself, structurally analogous 9H-fluoren-2-yl-substituted heterocycles (e.g., 2-[(9H-fluoren-2-yl)aryl]-1H-benzo[d]imidazoles) have been shown to exhibit fluorescence quantum yields (φFL) ranging from 0.31 to 0.99 in solution, with strong blue emission [1]. The fluorene chromophore is a well-established luminescent scaffold in organic light-emitting diodes (OLEDs) and fluorescent probes due to its rigid biphenyl-like structure and high photostability [2]. In contrast, simple N-phenyl or N-benzyl phthalimides lack the extended conjugation and rigidity necessary for efficient fluorescence, with N-phthalimide derivatives generally emitting in the blue region with quantum yields between 2% and 68% depending on the substituent and solvent [3]. The attachment of the isoindoline-1,3-dione acceptor to the fluorene donor creates a donor-acceptor dyad architecture with controllable intramolecular charge-transfer character—a design motif absent in mono- or bi-cyclic N-substituted phthalimides.

Photophysical Potential
Class-level inference
No direct measurement; analog fluorenyl heterocycles φFL 0.31–0.99
Fluorene chromophore may support luminescence research applications
N-phthalimide derivatives φFL 0.02–0.68; requires validation
Fluorescence Photophysics OLED materials

Biological Scaffold Validation via Fluorenyl-Phthalimide Carboxylic Acid Hybrids: Sub-10 nM ALR2 Inhibition with Tumor-Selective Cytotoxicity from a Shared Chemotype

A focused series of fluorenyl-phthalimide carboxylic-acid hybrids (5a–5l) derived from the same fluorenyl-phthalimide chemotype has been rationally designed, synthesized, and evaluated as dual-acting aldose reductase (ALR2/AKR1B1) inhibitors with selective anticancer potential [1]. Among these, compound 5a exhibited a KI of 8.71 ± 0.81 nM against ALR2, far surpassing the clinical comparator epalrestat (KI = 232.10 ± 14.42 nM)—a ~27-fold improvement in binding affinity [1]. In cellular assays, 5a demonstrated moderate antiproliferative activity against MCF-7 breast carcinoma cells (IC50 = 52.04 μM) and A549 lung carcinoma cells (IC50 = 192.91 μM) while sparing normal bronchial epithelial cells, indicating tumor-selective cytotoxicity [1]. Molecular docking and MM-GBSA calculations (ΔGbind = −44.02 kcal/mol) revealed a consistent bidentate hydrogen bonding network involving Tyr48, His110, and Trp111 within the ALR2 active site [1]. While these data pertain to carboxylic acid derivatives rather than the unsubstituted target compound, they validate the fluorenyl-phthalimide core as a productive scaffold for generating high-affinity biological ligands—a capability that simpler N-substituted phthalimides (e.g., N-phenyl or N-benzyl) have not demonstrated at comparable potency levels.

Biological Scaffold
Class-level inference
Derivative 5a ALR2 KI 8.71 nM vs. epalrestat 232 nM; MCF-7 IC50 52.04 μM
Supports fluorenyl-phthalimide core as productive ALR2 ligand scaffold
Data from carboxylic acid derivatives; not direct target compound evidence
Aldose reductase inhibition Anticancer selectivity Structure-activity relationship

Recommended Application Scenarios for 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting ALR2/AKR1B1 with CNS Penetration Requirements

The combination of sub-10 nM ALR2 inhibitory potency achieved by carboxylic-acid derivatives of this scaffold and the parent compound's elevated LogP of 4 positions 2-(9H-fluoren-2-yl)isoindoline-1,3-dione as a privileged starting point for designing CNS-penetrant aldose reductase inhibitors. The ~27-fold improvement over epalrestat demonstrated by compound 5a, coupled with the tumor-selectivity profile (MCF-7 IC50 = 52.04 μM vs. normal cell sparing), provides a validated biological rationale that simpler N-phenyl or N-benzyl phthalimides lack [1]. The high LogP (Δ ≈ 1.5 over N-phenyl) further supports passive blood-brain barrier crossing, a critical requirement for Alzheimer's disease and glioblastoma applications where ALR2 is implicated.

Organic Optoelectronic Materials: Donor Building Block for Fluorescent and Charge-Transfer Systems

The electron-rich 9H-fluoren-2-yl group, in combination with the isoindoline-1,3-dione acceptor, constitutes a donor-acceptor dyad suitable for thermally activated delayed fluorescence (TADF) and organic light-emitting diode (OLED) research. Structurally analogous fluorenyl heterocycles achieve fluorescence quantum yields up to 0.99 with strong blue emission [1]. The rigid five-ring topology with a single rotatable bond minimizes non-radiative decay pathways, a critical advantage over N-benzyl or N-phenyl phthalimides whose flexible linkers promote vibrational energy loss [2]. Care must be taken to distinguish this 9H (CH2) form from the 9-oxo (fluorenone) analog, which functions as an acceptor rather than a donor in charge-transfer architectures.

Chemical Biology Probe Development Exploiting High Lipophilicity for Subcellular Targeting

With a LogP of 4—approximately 30-fold higher than N-phenylphthalimide—this compound is uniquely suited for probe molecules requiring preferential partitioning into lipid-rich subcellular compartments (e.g., endoplasmic reticulum, lipid droplets, or mitochondrial membranes) [1]. The absence of hydrogen bond donors (HBD = 0) and low hydrogen bond acceptor count (HBA = 2) further reinforces membrane permeability. For chemical biology groups developing fluorescent sensors or affinity probes that must access intracellular targets, the fluorenyl-phthalimide scaffold offers a lipophilicity profile that generic N-substituted phthalimides cannot achieve without additional hydrophobic modifications.

Synthetic Methodology Development: A Benchmark Substrate for 9-Position Functionalization of Fluorenes

The unsubstituted methylene bridge at the 9-position of the fluorene moiety provides a well-defined reactive handle for oxidation (to fluorenone), alkylation, or cross-coupling chemistry. This positions 2-(9H-fluoren-2-yl)isoindoline-1,3-dione as a versatile intermediate for generating diverse compound libraries through late-stage functionalization. The rigid, polycyclic framework (5 rings, sp3 ratio 0.05) offers a conformationally constrained template that simplifies NMR-based reaction monitoring and crystallographic analysis relative to more flexible N-benzyl or N-alkyl phthalimides [1]. Procurement of this scaffold supports synthetic methodology programs focused on C–H activation at benzylic positions or photocatalytic transformations of fluorene derivatives.

Application
Selection Property
Validation Focus
ALR2 inhibitor scaffold design for CNS research models
High lipophilicity and rigid core
ALR2 enzymatic assay; brain penetration models
Donor building block for optoelectronic materials
Electron-rich 9H-fluorene chromophore
Photoluminescence quantum yield; charge-transfer characterization
Lipophilic probe for intracellular targeting
High LogP and membrane partitioning
Subcellular localization; permeability assays
Synthetic methodology development (C–H activation at fluorene 9-position)
Reactive methylene handle
Late-stage functionalization; reaction monitoring
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